The Metabolic Crossroads of 5-Oxooctanoyl-CoA: An In-Depth Technical Guide
The Metabolic Crossroads of 5-Oxooctanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxooctanoyl-CoA is a medium-chain acyl-Coenzyme A (CoA) derivative characterized by a ketone group at the fifth carbon (C5). While not a canonical intermediate in the primary fatty acid β-oxidation pathway, its structure suggests a potential role at the intersection of fatty acid metabolism, ketogenesis, and other specialized metabolic routes. This technical guide provides a comprehensive overview of the current understanding of the metabolic role of 5-oxooctanoyl-CoA, including its hypothesized synthesis and degradation pathways, the enzymes potentially involved, and its broader implications in cellular metabolism. This document is intended to serve as a foundational resource for researchers investigating novel aspects of lipid metabolism and for professionals in drug development targeting metabolic pathways.
Introduction to Acyl-CoAs and the Significance of Oxo-Fatty Acyl-CoAs
Acyl-CoAs are central molecules in intermediary metabolism, serving as activated forms of fatty acids for a multitude of anabolic and catabolic processes.[1] The thioester bond linking the acyl group to Coenzyme A renders the acyl group highly reactive and primed for enzymatic transformations.[1] The primary pathway for fatty acid catabolism is β-oxidation, a cyclical process that sequentially shortens the acyl-CoA chain by two-carbon units, generating acetyl-CoA, NADH, and FADH2.[2][3]
The standard β-oxidation pathway is equipped to handle saturated fatty acids with an even number of carbons. However, the metabolism of fatty acids with structural modifications, such as double bonds, odd-chain lengths, or functional groups like hydroxyl or oxo moieties, requires the action of auxiliary enzymes.[4][5] Oxo-fatty acyl-CoAs, characterized by a ketone group on the acyl chain, represent a class of such modified intermediates. The position of the oxo group dictates the specific enzymatic machinery required for their metabolism. A well-known example is 3-ketoacyl-CoA, a canonical intermediate in each cycle of β-oxidation.[6][7] In contrast, the metabolic fate of acyl-CoAs with a ketone group at other positions, such as 5-oxooctanoyl-CoA (a γ-ketoacyl-CoA), is less understood and represents an emerging area of metabolic research.
Hypothesized Metabolic Role of 5-Oxooctanoyl-CoA
Currently, there is a scarcity of direct experimental evidence defining the precise metabolic role of 5-oxooctanoyl-CoA. However, based on our understanding of related metabolic pathways, several plausible roles can be postulated.
Intermediate in an Alternative Fatty Acid Oxidation Pathway
The presence of a ketone group at the C5 position prevents the direct action of the canonical β-oxidation enzymes, which are specific for modifications at the C2 (α) and C3 (β) positions. Therefore, the metabolism of 5-oxooctanoyl-CoA would necessitate a set of specialized enzymes to bypass or resolve this chemical feature. It is plausible that 5-oxooctanoyl-CoA is an intermediate in an alternative or modified β-oxidation pathway. This pathway might involve:
-
Reduction of the keto group: An oxidoreductase could reduce the C5 ketone to a hydroxyl group, forming 5-hydroxyoctanoyl-CoA. This could then potentially be further metabolized.
-
Isomerization: An isomerase could potentially shift the position of the oxo group, although this is less common for keto groups compared to double bonds.
-
α- or ω-oxidation: The fatty acid precursor, 5-oxooctanoic acid, might undergo α- or ω-oxidation before or after its conversion to the CoA ester. ω-oxidation, in particular, could introduce a carboxyl group at the terminal methyl end, creating a dicarboxylic acid that could then be a substrate for a modified form of β-oxidation from both ends.
Link to Ketone Body Metabolism and Amino Acid Catabolism
The structural similarity of 5-oxooctanoyl-CoA to intermediates in ketogenesis and the degradation of certain amino acids suggests potential cross-talk between these pathways. For instance, the degradation of ketogenic amino acids like leucine (B10760876) produces acetoacetate (B1235776) and acetyl-CoA. While there is no direct evidence, it is conceivable that under certain metabolic conditions, intermediates with a similar oxo-group configuration could be generated and enter related metabolic fates.
Potential Enzymatic Pathways
The metabolism of 5-oxooctanoyl-CoA would be governed by the substrate specificity of various enzyme families. While specific enzymes acting on 5-oxooctanoyl-CoA have not been definitively identified, we can infer potential candidates based on their known activities with similar substrates.
Synthesis of 5-Oxooctanoyl-CoA
5-Oxooctanoyl-CoA is likely synthesized from its corresponding free fatty acid, 5-oxooctanoic acid, by an acyl-CoA synthetase (ACS) . Several ACS isoforms exist with varying substrate specificities for chain length and modifications.[8] Medium-chain acyl-CoA synthetases would be the most probable candidates for this activation step.
The origin of 5-oxooctanoic acid itself is less clear. It could arise from:
-
The incomplete or alternative oxidation of longer-chain fatty acids.
-
The metabolism of xenobiotics or dietary components.
-
The oxidative modification of other fatty acids.
Degradation of 5-Oxooctanoyl-CoA
The degradation of 5-oxooctanoyl-CoA is the central question regarding its metabolic role. The standard β-oxidation enzymes are unlikely to process it directly due to the C5-keto group.
-
Enoyl-CoA Hydratase: This enzyme class typically hydrates a C2-C3 double bond.[9][10] Its activity on a substrate with a C5-keto group is not documented and is structurally unlikely.
-
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes a hydroxyl group at the C3 position.[11][12][13] It would not act on a C5-keto group.
-
3-Ketoacyl-CoA Thiolase: This enzyme cleaves a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[4][6][7][14] Thiolases have varying substrate specificities for chain length but are defined by their action on the β-keto position.[15] A direct cleavage at the C5 position by a standard thiolase is not a known reaction.
Therefore, alternative enzymatic activities must be considered:
-
Reductases: A ketoreductase could reduce the 5-oxo group to a 5-hydroxy group, potentially allowing the molecule to re-enter a modified fatty acid oxidation pathway.
-
Specialized Thiolases or Other Lyases: It is conceivable that a yet-unidentified thiolase or another type of lyase exists with specificity for γ-ketoacyl-CoAs, catalyzing a cleavage reaction to yield acetyl-CoA and a dicarboxylic acid semialdehyde-CoA.
Quantitative Data
As of the writing of this guide, there is a notable absence of quantitative data in the scientific literature regarding the cellular concentrations of 5-oxooctanoyl-CoA or the kinetic parameters of enzymes that may metabolize it. The table below is provided as a template for future research findings in this area.
| Parameter | Value | Cell/Tissue Type | Conditions | Reference |
| Cellular Concentration | ||||
| 5-Oxooctanoyl-CoA (pmol/mg protein) | Data not available | |||
| 5-Oxooctanoic Acid (µM) | Data not available | |||
| Enzyme Kinetics | ||||
| Enzyme Name (e.g., 5-Oxoacyl-CoA Reductase) | ||||
| Km for 5-Oxooctanoyl-CoA (µM) | Data not available | |||
| Vmax (µmol/min/mg) | Data not available | |||
| kcat (s-1) | Data not available |
Experimental Protocols
The study of 5-oxooctanoyl-CoA's metabolic role requires robust experimental methodologies. Below are detailed protocols for the synthesis of the necessary substrate and its analysis, as well as a general approach for assaying the activity of a putative metabolizing enzyme.
Chemo-enzymatic Synthesis of 5-Oxooctanoyl-CoA
Objective: To synthesize 5-oxooctanoyl-CoA from 5-oxooctanoic acid for use as a standard and substrate in enzymatic assays. This protocol is adapted from established methods for acyl-CoA synthesis.[16]
Materials:
-
5-Oxooctanoic acid
-
Coenzyme A, free acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Liquid nitrogen
-
Lyophilizer
-
HPLC-MS system
Procedure:
-
Activation of 5-Oxooctanoic Acid:
-
In a clean, dry glass vial, dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF.
-
Add the corresponding amount of 5-oxooctanoic acid (0.031 mmol, 4.8 eq.).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the CDI-activated intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the activated 5-oxooctanoic acid mixture.
-
Stir the reaction for an additional 45 minutes at room temperature.
-
-
Purification:
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.
-
Re-dissolve the dried residue in a minimal amount of water or a suitable buffer for HPLC purification.
-
Purify the 5-oxooctanoyl-CoA using reversed-phase HPLC with a C18 column. A gradient of water and acetonitrile (B52724), both containing a small amount of a volatile acid like formic acid, is typically used for elution.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and by mass spectrometry to identify the peak corresponding to the correct mass of 5-oxooctanoyl-CoA.
-
Collect the desired fraction and lyophilize to obtain the purified product.
-
Quantitative Analysis of 5-Oxooctanoyl-CoA by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of 5-oxooctanoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on general methods for acyl-CoA analysis.[17][18][19]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled version of 5-oxooctanoyl-CoA or an odd-chain ketoacyl-CoA)
-
5-Sulfosalicylic acid (SSA) solution for protein precipitation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase UHPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissues in an ice-cold extraction solution containing an internal standard and 5% SSA to precipitate proteins and stabilize the acyl-CoAs.
-
Centrifuge the homogenate at a high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reversed-phase UHPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions for 5-oxooctanoyl-CoA and the internal standard. The precursor ion will be the [M+H]⁺ of the molecule. The product ions are typically generated from the fragmentation of the CoA moiety, with a common fragment having an m/z of 428.1, and another specific to the acyl group.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified 5-oxooctanoyl-CoA spiked into a matrix similar to the biological samples.
-
Calculate the concentration of 5-oxooctanoyl-CoA in the samples based on the ratio of its peak area to that of the internal standard and by interpolating from the standard curve.
-
Enzymatic Assay for a Putative 5-Oxoacyl-CoA Metabolizing Enzyme
Objective: To screen for and characterize the activity of an enzyme that metabolizes 5-oxooctanoyl-CoA. This is a general protocol that can be adapted depending on the suspected reaction (e.g., reduction or cleavage).
Materials:
-
Purified or partially purified enzyme fraction
-
Synthesized 5-oxooctanoyl-CoA substrate
-
Appropriate cofactors (e.g., NAD(P)H for a reductase, free CoA for a thiolase)
-
Reaction buffer
-
Spectrophotometer or LC-MS system for product detection
Procedure (Example for a Reductase):
-
Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme solution.
-
Initiate the reaction by adding a known concentration of 5-oxooctanoyl-CoA.
-
-
Activity Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the enzyme activity based on the rate of NADPH consumption and the molar extinction coefficient of NADPH.
-
-
Product Confirmation:
-
At the end of the reaction, stop the reaction (e.g., by adding acid) and analyze the mixture by LC-MS/MS to confirm the formation of the expected product (e.g., 5-hydroxyoctanoyl-CoA).
-
Visualizations of Pathways and Workflows
Caption: Hypothesized metabolic pathways for the synthesis and degradation of 5-oxooctanoyl-CoA.
Caption: Experimental workflow for the quantitative analysis of 5-oxooctanoyl-CoA by LC-MS/MS.
Conclusion and Future Directions
The metabolic role of 5-oxooctanoyl-CoA is an intriguing and underexplored area of lipid metabolism. While direct evidence is currently lacking, its structure strongly suggests a role as an intermediate in a modified fatty acid oxidation pathway, potentially intersecting with other core metabolic processes. The elucidation of its precise function will require the identification and characterization of the specific enzymes responsible for its synthesis and degradation.
Future research in this area should focus on:
-
Enzyme Discovery: Screening for and identifying reductases, isomerases, or novel thiolases that can act on γ-ketoacyl-CoAs.
-
Metabolomic Profiling: Developing and applying targeted LC-MS/MS methods to detect and quantify 5-oxooctanoyl-CoA in various biological samples under different metabolic states.
-
Isotope Tracing Studies: Using stable isotope-labeled fatty acids to trace the metabolic flux through pathways that may generate 5-oxooctanoyl-CoA.
-
Genetic and Pharmacological Perturbation: Utilizing genetic knockout or knockdown models, as well as small molecule inhibitors, to probe the function of candidate enzymes and the consequences of altered 5-oxooctanoyl-CoA metabolism.
A deeper understanding of the metabolism of 5-oxooctanoyl-CoA and other non-canonical acyl-CoAs will not only expand our fundamental knowledge of cellular metabolism but may also reveal novel therapeutic targets for metabolic diseases. This guide provides a framework for initiating and advancing research into this exciting and challenging field.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. Spatial arrangement of coenzyme and substrates bound to L-3-hydroxyacyl-CoA dehydrogenase as studied by spin-labeled analogues of NAD+ and CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
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- 14. informnetwork.org [informnetwork.org]
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- 16. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
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